![molecular formula C19H29N3O4 B5545277 (3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of compounds known for their complex molecular structures and significant biological activities. These activities are often attributed to their unique chemical and physical properties, which arise from their intricate molecular frameworks.

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multi-step chemical processes. These processes may include reductive amination, as seen in the synthesis of related compounds where sodium cyanoborohydride is used in methanol for the reductive amination of certain intermediates with different substituted aromatic aldehydes (Mandala et al., 2013). Such methods are crucial for introducing specific functional groups that define the compound's biological activities.

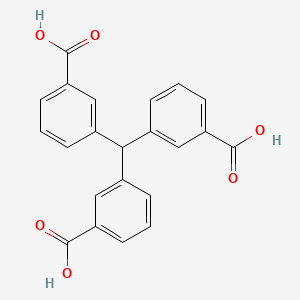

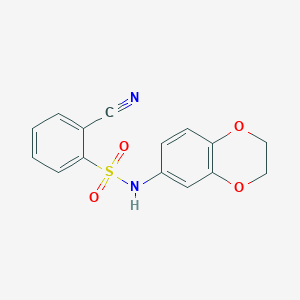

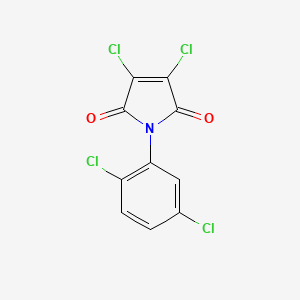

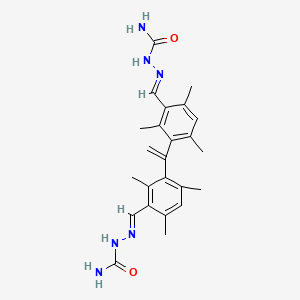

Molecular Structure Analysis

The molecular structure of compounds within this chemical class often features tricyclic imides, with detailed analysis revealing intermolecular hydrogen-bonding interactions. These structural details are crucial for understanding the compound's reactivity and interaction with biological targets (Mitchell et al., 2013).

Chemical Reactions and Properties

Chemical reactions, such as the reaction of acetylenecarboxylic acid with amines, leading to hydrolysis and formation of derivatives, are central to modifying the compound's structure for desired properties. These reactions often result in significant changes in the chemical structure, influencing the compound's biological activity and physical properties (Iwanami et al., 1964).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The compound is involved in various chemical syntheses and reactions, demonstrating its utility in creating novel chemical structures. For instance, it has been utilized in the synthesis of 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives through reactions with diethyl acetylenedicarboxylate, showcasing its role in hydrolysis processes leading to pyruvic acid, carbon dioxide, and amines upon splitting the carbon-nitrogen bond. These reactions have been discussed in the context of their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Pharmacological Applications

The compound's structure has been leveraged in pharmacological research, particularly in the synthesis of ligands for the 5-HT6 serotonin receptor. Research has shown that variations in the linker between the triazine moiety and an aromatic substituent significantly affect the compound's affinity for the human serotonin 5-HT6 receptor. This has led to the identification of potent 5-HT6R agents, suggesting the compound's utility in developing new treatments for conditions influenced by this receptor (Łażewska et al., 2019).

Material Science and Polymer Chemistry

The compound also finds applications in material science and polymer chemistry. It has been used in synthesizing functional exo-7-oxanorbornene dendron macromonomers through thiol-Michael coupling and ring-opening metathesis polymerization. This demonstrates its potential in creating novel dendronized polymers with predictable molecular weights and dispersities, contributing to the development of advanced materials with specific properties (Liu et al., 2014).

Antimicrobial and Antiviral Research

In antimicrobial and antiviral research, derivatives of the compound have been synthesized and tested for their efficacy. Studies have found significant antibacterial and antifungal activities in some synthesized derivatives, highlighting the compound's potential in developing new antimicrobial agents. Additionally, certain derivatives have shown promising anti-hepatitis B virus activities, indicating its utility in antiviral drug development (Mandala et al., 2013).

Propriétés

IUPAC Name |

(1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-3-20-7-9-21(10-8-20)17(23)15-14-5-6-19(26-14)13-22(11-12-25-4-2)18(24)16(15)19/h5-6,14-16H,3-4,7-13H2,1-2H3/t14-,15?,16?,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBUYBZHKUVHM-QAVIERHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOCC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOCC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)